molecular formula C16H25BO4 B14784093 Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate

Cat. No.: B14784093
M. Wt: 292.2 g/mol
InChI Key: JYCBVTCNTSHDBA-UHFFFAOYSA-N
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Description

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)cyclopropane-1-carboxylate is a complex organic compound It features a unique structure that includes a cyclopropane ring, a bicyclo[111]pentane moiety, and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable cyclopropane derivative with a bicyclo[1.1.1]pentane precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The dioxaborolane group can participate in boron-mediated reactions, while the cyclopropane and bicyclo[1.1.1]pentane moieties contribute to the compound’s stability and reactivity. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, a bicyclo[1.1.1]pentane structure, and a dioxaborolane group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H25BO4

Molecular Weight

292.2 g/mol

IUPAC Name

methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C16H25BO4/c1-12(2)13(3,4)21-17(20-12)15-8-14(9-15,10-15)16(6-7-16)11(18)19-5/h6-10H2,1-5H3

InChI Key

JYCBVTCNTSHDBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4(CC4)C(=O)OC

Origin of Product

United States

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